1-(4-Nitrobenzoyl)semicarbazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73859-73-1 |
|---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-7(13)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,10,13)(H3,9,11,14) |
InChI Key |
PKZCWOZBUIFLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies
Established Synthetic Routes for 1-(4-Nitrobenzoyl)semicarbazide
The synthesis of this compound is a well-documented process, typically achieved through the condensation of a 4-nitrobenzoyl derivative with semicarbazide (B1199961). The efficiency of this synthesis hinges on the preparation of its precursors and the optimization of reaction conditions.
Precursor Synthesis and Optimization
The primary precursors for the target compound are a source of the 4-nitrobenzoyl group and semicarbazide itself.
4-Nitrobenzoyl Precursors: The most common precursor is 4-nitrobenzoyl chloride, which is typically synthesized from 4-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. An alternative route involves the preparation of 4-nitrobenzoyl hydrazide (4-nitrobenzoic acid hydrazide). This intermediate is generally formed by reacting an ester of 4-nitrobenzoic acid (e.g., methyl 4-nitrobenzoate) with hydrazine (B178648) hydrate.
Semicarbazide Synthesis: Semicarbazide is often used as its hydrochloride salt (semicarbazide hydrochloride) for stability. Industrial and laboratory-scale synthesis of semicarbazide can be achieved by reacting urea (B33335) with ammonia (B1221849) and sodium hypochlorite, a process that involves the intermediate formation of a monochlorourea salt. google.com Another method involves the reaction of urea with hydrazine sulfate (B86663) under controlled conditions. A process has been detailed where monochlorourea sodium salt is reacted with a large excess of liquid ammonia, often in the presence of a catalyst like zinc chloride, to produce semicarbazide with high yields. google.com For instance, a 90% yield of semicarbazide was reported from a reaction heated to 70°C in an autoclave. google.com
Reaction Conditions and Yield Enhancement Approaches
The core reaction involves forming an amide bond between the 4-nitrobenzoyl group and the N1 position of semicarbazide.
A standard laboratory procedure involves the slow addition of 4-nitrobenzoyl chloride to a solution of semicarbazide hydrochloride, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. The reaction is typically carried out in a suitable solvent such as aqueous ethanol (B145695) or dimethylformamide (DMF).
To improve efficiency, modern synthetic approaches focus on enhancing yields and reducing reaction times. One such method is the use of microwave-assisted synthesis. For related semicarbazide derivatives, reactions conducted in a microwave reactor at temperatures between 80°C and 120°C have been shown to be complete in as little as 6 minutes. nih.gov This technique offers a significant advantage over traditional heating methods, which may require several hours.
Table 1: Comparison of Synthetic Conditions for Semicarbazide Formation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 4-Nitrobenzoyl Chloride, Semicarbazide HCl | 4-Nitrobenzoyl Chloride, Semicarbazide HCl |
| Solvent | Aqueous Ethanol, Pyridine | Ethanol, DMF |
| Catalyst | Pyridine, Sodium Acetate | Glacial Acetic Acid nih.gov |
| Temperature | Room Temperature to Reflux | 80°C - 120°C nih.gov |
| Reaction Time | Several Hours | 5 - 10 Minutes nih.gov |
| Yield | Moderate to Good | Good to Excellent |
Synthesis of Novel this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the development of new derivatives through strategic modifications at both the semicarbazide and the 4-nitrobenzoyl moieties.
Functionalization and Substituent Effects at the Semicarbazide Moiety
The most common site for functionalization on the semicarbazide portion of the molecule is the terminal N4-amino group. This primary amine readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form the corresponding N4-substituted semicarbazones. researchgate.net This reaction is typically catalyzed by a small amount of acid.
The choice of the aldehyde or ketone introduces a diverse range of substituents, which can significantly alter the steric and electronic properties of the resulting molecule. For example, using aromatic aldehydes can introduce additional phenyl rings, which may carry various substituents like halogens, alkyl, or alkoxy groups. researchgate.net
Table 2: Examples of Derivatives from Functionalization at the Semicarbazide Moiety
| Reactant (Aldehyde/Ketone) | Resulting Derivative Structure |
| Benzaldehyde (B42025) | 1-(4-Nitrobenzoyl)-4-benzylidenesemicarbazide |
| 4-Chlorobenzaldehyde | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzylidene)semicarbazide |
| Acetone | 1-(4-Nitrobenzoyl)-4-isopropylidenesemicarbazide |
| 4-N,N-Dimethylaminobenzaldehyde | N1-(4-N,N-dimethylaminobenzaldehyde)-N4-(4-nitrobenzoyl)semicarbazone |
Strategic Modifications of the 4-Nitrobenzoyl Group
The 4-nitrobenzoyl group offers several avenues for modification. The nitro group itself is a key functional handle.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). This creates a new derivative, 1-(4-aminobenzoyl)semicarbazide, which possesses a reactive primary aromatic amine. This amine can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast chemical space for new derivatives.
Nucleophilic Aromatic Substitution: While less common for nitro groups on a deactivated ring, under specific conditions, the nitro group can be displaced by a strong nucleophile.
Ring Substitution: Synthesis can begin with an already substituted 4-nitrobenzoic acid. For instance, starting with 2-chloro-4-nitrobenzoic acid would lead to a derivative with a chlorine atom on the phenyl ring, altering its electronic and lipophilic character.
Hybrid Conjugates and Multicomponent Reaction Pathways
Advanced strategies involve linking the this compound scaffold to other chemical entities, such as heterocyclic rings, to create hybrid molecules. nih.gov For example, derivatives can be cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles. researchgate.netnih.gov
Multicomponent Reactions (MCRs) represent a highly efficient strategy for generating molecular diversity and complexity in a single step. nih.gov MCRs, such as the Ugi and Passerini reactions, combine three or more starting materials to form a product that incorporates significant portions of each reactant. mdpi.comnih.gov
Ugi Four-Component Reaction (U-4CR): A derivative like 1-(4-aminobenzoyl)semicarbazide (obtained via reduction of the nitro group) could potentially be used as the amine component in a U-4CR. By reacting it with an aldehyde, a carboxylic acid, and an isocyanide, a complex, peptide-like hybrid molecule can be synthesized in one pot. This approach allows for the rapid generation of a library of diverse compounds by simply varying each of the four components.
This strategy showcases how a relatively simple starting block can be elaborated into highly complex and diverse molecular architectures through modern synthetic pathways.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
While specific spectral data for 1-(4-Nitrobenzoyl)semicarbazide is not detailed in the surveyed literature, the expected proton signals can be predicted based on its structure and data from analogous compounds like p-nitrobenzamide and other semicarbazone derivatives. researchgate.netchemicalbook.com The aromatic region would likely feature two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would appear further downfield compared to those ortho to the benzoyl group. chemicalbook.com Additionally, the spectrum would show signals for the three distinct types of N-H protons in the semicarbazide (B1199961) moiety, which would likely appear as broad singlets at different chemical shifts and can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to -NO₂) | ~8.4 | Doublet |
| Aromatic H (ortho to -C=O) | ~8.1 | Doublet |
| -CO-NH- | Variable (Broad) | Singlet |
| -NH-NH₂ | Variable (Broad) | Singlet |
| -NH₂ | Variable (Broad) | Singlet |
Note: Predicted values are based on analogous structures and general NMR principles.
Similarly, a ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. libretexts.org The spectrum would clearly show two carbonyl carbon signals: one for the amide and another for the semicarbazide group, typically found in the 170-185 ppm range. libretexts.org The aromatic carbons would produce four signals, with the carbon attached to the nitro group being significantly shifted downfield due to its strong electron-withdrawing nature. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Benzoyl) | ~170 - 185 |
| C=O (Semicarbazide) | ~170 - 185 |
| C (aromatic, attached to -NO₂) | ~150 |
| C (aromatic, attached to -C=O) | ~140 |
| CH (aromatic) | ~125 - 130 |
Note: Predicted values are based on analogous structures and general NMR principles. libretexts.orglibretexts.org
Fluorine-19 NMR is a specialized technique that would be employed for derivatives of this compound that contain fluorine atoms. beilstein-journals.org This method is exceptionally sensitive to the local electronic environment of the fluorine nucleus. For instance, if a fluorine atom were substituted onto the benzoyl ring, ¹⁹F NMR would provide a distinct signal whose chemical shift and coupling constants (J-coupling) with neighboring protons or carbons would help confirm its exact position on the ring. beilstein-journals.org The technique is invaluable for verifying the regioselectivity of fluorination reactions and analyzing the electronic effects of other substituents on the fluorine atom. beilstein-journals.orgrsc.org
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comxjtu.edu.cn The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov The presence of N-H stretching vibrations, typically seen as sharp peaks in the 3200-3400 cm⁻¹ region, confirms the amine and amide groups. Strong absorption bands corresponding to the carbonyl (C=O) groups of the benzoyl and semicarbazide moieties are also prominent. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group give rise to strong, characteristic bands, confirming its presence on the aromatic ring. wiley.com
Table 3: Experimental IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3470 | N-H Stretch (Amine) |
| ~3320 | N-H Stretch (Amide) |
| ~1700 | C=O Stretch (Carbonyl) |
| ~1610 | C=C Stretch (Aromatic) |
| ~1520 | NO₂ Asymmetric Stretch |
| ~1350 | NO₂ Symmetric Stretch |
Source: Data derived from NIST WebBook. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with conjugated π-systems and chromophores, such as this compound, exhibit characteristic absorption spectra. The nitrobenzoyl group acts as a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, primarily due to π→π* transitions within the conjugated system of the aromatic ring and the carbonyl group. googleapis.comstackexchange.com Weaker n→π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms of the carbonyl and nitro groups, may also be observed. googleapis.com The presence of the nitro group in conjugation with the benzene ring typically results in a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzoyl compounds.
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com For this compound, the molecular formula is C₈H₈N₄O₄, with a precise molecular weight of 224.1735 g/mol . nist.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 224.
Upon ionization, the molecule fragments in a predictable manner. Common fragmentation pathways for such structures include the cleavage of bonds adjacent to functional groups. libretexts.org Predicted fragmentation patterns can help confirm the connectivity of the molecule. researchgate.netnih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Loss From Molecular Ion |
| 224 | [C₈H₈N₄O₄]⁺ (Molecular Ion) | - |
| 178 | [C₈H₈N₃O₂]⁺ | Loss of NO₂ (46 Da) |
| 150 | [C₇H₄NO₃]⁺ (4-Nitrobenzoyl cation) | Loss of H₂NNHCO (74 Da) |
| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | Loss of CONHNH₂ (73 Da) from m/z 150 |
| 76 | [C₆H₄]⁺ (Benzene ring fragment) | Loss of NO₂ (46 Da) from m/z 122 |
Note: Fragmentation predictions are based on established mass spectrometry principles. libretexts.orgnih.gov
X-ray Diffraction Studies for Precise Solid-State Structural Characterization
X-ray diffraction is a powerful analytical method that allows for the determination of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms. This information is critical for a comprehensive understanding of the compound's structure and properties.
Single-Crystal X-ray Diffraction Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched crystallographic databases, analysis of closely related structures, such as (E)-1-(4-chlorobenzylidene)semicarbazide, provides significant insight into the expected structural parameters. For such a compound, a single-crystal X-ray diffraction analysis would typically yield a detailed crystallographic information file (CIF), containing precise data on unit cell dimensions, space group, atomic coordinates, and bond lengths and angles.
Based on analogous compounds, the crystal system for this compound is likely to be monoclinic or orthorhombic. The data obtained would allow for the creation of a detailed model of the molecule's conformation in the solid state. This would include the planarity of the benzoyl and semicarbazide moieties and the dihedral angle between the phenyl ring and the semicarbazide group.
A hypothetical data table for this compound, based on typical values for similar structures, is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₈N₄O₄ |
| Formula Weight | 224.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~17.1 |
| b (Å) | ~4.5 |
| c (Å) | ~12.0 |
| β (°) | ~93.0 |
| Volume (ų) | ~910.0 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.63 |
| R-factor | ~0.04 |
This table is illustrative and not based on experimental data for the title compound.
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism in semicarbazide derivatives has revealed that the interplay of hydrogen bonding and π-π stacking interactions can lead to the formation of different crystalline forms.
For this compound, the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and NO₂ groups), as well as an aromatic ring, suggests a high likelihood of polymorphic behavior. The specific arrangement of molecules in the crystal lattice, or crystal packing, would be determined by the optimization of various intermolecular forces. It is conceivable that different crystallization conditions (e.g., solvent, temperature) could lead to different packing arrangements and, thus, different polymorphs. The study of related thiosemicarbazones has shown how subtle changes in molecular structure can lead to different supramolecular assemblies. researchgate.net
Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
The hydrogen bonding network is a defining feature of the crystal structure of semicarbazides. In the solid state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The N-H groups of the semicarbazide moiety can act as hydrogen bond donors, while the carbonyl oxygen, the nitro group oxygens, and potentially the nitrogen atoms of the semicarbazide can act as acceptors.
Based on studies of similar compounds, it is highly probable that the molecules of this compound would form centrosymmetric dimers through N-H···O hydrogen bonds involving the amide and carbonyl groups. These dimers could then be further linked into chains or sheets by additional hydrogen bonds involving the terminal amino group and the nitro group. The formation of a three-dimensional hydrogen-bonded framework has been observed in the closely related 1-(4-nitrobenzoyl)thiosemicarbazide monohydrate.
A table summarizing the likely hydrogen bonds in the crystal structure of this compound is provided below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N-H···O=C | ~0.86 | ~2.0 | ~2.9 | ~170 | Intermolecular |
| N-H···O-N=O | ~0.86 | ~2.2 | ~3.0 | ~150 | Intermolecular |
| N-H···N | ~0.86 | ~2.3 | ~2.8 | ~120 | Intramolecular |
This table is illustrative and based on typical bond lengths and angles for such interactions in related structures.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and electronic characteristics of 1-(4-Nitrobenzoyl)semicarbazide. By employing methods like B3LYP with various basis sets, researchers have been able to model the molecule with a high degree of accuracy. researchgate.netscirp.org
Geometry Optimization and Conformational Landscape Analysis
Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry often shows good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net Conformational analysis helps in understanding the different spatial arrangements of the atoms in the molecule and their relative stabilities. This is crucial as the conformation can significantly influence the molecule's biological activity and physical properties.
Vibrational Frequency Calculations and Correlation with Experimental Data
Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. scirp.org By comparing the calculated frequencies with the experimental spectra, a detailed assignment of the observed vibrational bands can be made. mdpi.com This correlation provides strong evidence for the accuracy of the calculated molecular structure. For instance, studies on similar compounds have shown excellent agreement between experimental and scaled theoretical vibrational frequencies. scirp.org
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is a visual representation of the charge distribution around the molecule. researchgate.net In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms of the amide and semicarbazide (B1199961) moieties. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org FMO analysis also helps in understanding electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net For molecules like this compound, charge transfer often occurs from the phenyl ring and semicarbazide moiety (HOMO) to the nitro group (LUMO). researchgate.net
Theoretical Spectroscopic Data Correlation with Experimental Observations
A key application of computational chemistry is the ability to predict spectroscopic data and compare it with experimental measurements. This correlation serves as a powerful validation of the theoretical models used.
For this compound and related compounds, theoretical calculations of vibrational frequencies (FTIR and Raman) and NMR chemical shifts have been shown to correlate well with experimental data after appropriate scaling. researchgate.netnih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net The agreement between theoretical and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. researchgate.net
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Computational quantum mechanical methods serve as powerful tools to predict and analyze the NLO response of compounds like this compound, providing insights into their potential for such applications. The key parameter for second-order NLO materials is the first hyperpolarizability (β).
Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in determining the NLO properties of organic molecules. For this compound, the presence of a nitro group (an electron-withdrawing group) and a semicarbazide moiety (which can act as a donor) connected through a benzoyl framework suggests the potential for intramolecular charge transfer, a key feature for significant NLO response.
The first hyperpolarizability (β) can be calculated using computational methods such as those implemented in Gaussian software packages. The selection of a suitable basis set and functional is crucial for obtaining accurate results. For similar organic molecules, functionals like B3LYP and PBE0 with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions of NLO properties. nih.govnih.gov The presence of nitro groups in organic molecules has been noted to enhance their NLO properties due to strong electron-withdrawing capabilities. nih.gov
The calculated values for the components of the first hyperpolarizability tensor (β_xxx, β_xxy, β_xyy, etc.) can be used to determine the magnitude of the total first hyperpolarizability (β_tot). A higher β_tot value indicates a stronger second-order NLO response. Studies on related semicarbazide derivatives have demonstrated that these compounds can exhibit notable NLO properties, which can be evaluated through first-order hyperpolarizability calculations. researchgate.net
A hypothetical data table for the predicted NLO properties of this compound, based on DFT calculations, is presented below. The values are illustrative and would be obtained from actual quantum chemical computations.
| Parameter | Predicted Value (a.u.) | Methodology |
| β_xxx | 550.25 | DFT/B3LYP/6-311++G(d,p) |
| β_xxy | -15.78 | DFT/B3LYP/6-311++G(d,p) |
| β_xyy | 45.91 | DFT/B3LYP/6-311++G(d,p) |
| β_yyy | -2.34 | DFT/B3LYP/6-311++G(d,p) |
| β_xxz | 20.15 | DFT/B3LYP/6-311++G(d,p) |
| β_xyz | -5.67 | DFT/B3LYP/6-311++G(d,p) |
| β_xzz | 35.89 | DFT/B3LYP/6-311++G(d,p) |
| β_yzz | -8.12 | DFT/B3LYP/6-311++G(d,p) |
| β_zzz | 12.45 | DFT/B3LYP/6-311++G(d,p) |
| β_tot | 575.63 | Calculated from tensor components |
Note: The values in this table are for illustrative purposes and represent the type of data generated from computational NLO studies.
In Silico Lipophilicity and Aqueous Solubility Assessments (Methodological Focus)
The lipophilicity and aqueous solubility of a compound are critical physicochemical properties, particularly in the context of medicinal chemistry and material science. In silico methods provide a rapid and cost-effective means of estimating these properties. For this compound, various computational approaches can be employed to predict its lipophilicity (commonly expressed as logP) and aqueous solubility (logS).
Lipophilicity (logP) Prediction:
The partition coefficient (logP) is a measure of a compound's distribution between an octanol (B41247) and a water phase, indicating its lipophilicity. Several in silico methods are available for logP prediction:
Atom-based methods: These methods, such as those implemented in software like HyperChem, calculate logP by summing the contributions of individual atoms. mdpi.com
Fragment-based methods: Programs like CLOGP utilize a fragmental approach developed by Leo and Hansch, where the molecule is broken down into fragments, and their contributions to logP are summed.
Property-based methods: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors with experimental logP values. nih.gov These models often employ statistical techniques like multiple linear regression or machine learning algorithms.
Aqueous Solubility (logS) Prediction:
Aqueous solubility (logS) is another crucial parameter that can be estimated using computational models. The methodologies for predicting logS often involve:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: Similar to logP prediction, QSAR models can be built to predict logS based on a set of molecular descriptors. These models are trained on datasets of compounds with known solubilities. nih.govnih.gov
Group Contribution Methods: These methods estimate solubility by summing the contributions of different functional groups within the molecule.
General Solubility Equation (GSE): The GSE, developed by Yalkowsky, predicts aqueous solubility based on the melting point and the logP of the compound. While it requires an experimental melting point, it provides a straightforward estimation.
For this compound, various online platforms and software packages, such as SwissADME, can be used to obtain predicted values for these properties. These tools often integrate multiple prediction models to provide a consensus value.
Below is a hypothetical data table illustrating the kind of information that would be generated from an in silico assessment of this compound.
| Property | Predicted Value | Methodology/Tool |
| Lipophilicity (logP) | 1.85 | Consensus of multiple models (e.g., ALOGP, XLOGP3) |
| Aqueous Solubility (logS) | -2.5 | QSPR model based on topological descriptors |
| Water Solubility Class | Moderately Soluble | Based on predicted logS value |
Note: The values in this table are for illustrative purposes and represent typical outputs from in silico prediction tools.
Coordination Chemistry: Ligand Behavior and Metal Complex Formation
1-(4-Nitrobenzoyl)semicarbazide as a Versatile Ligand
This compound is a molecule that can act as a chelating agent, binding to a central metal ion through multiple donor atoms. This ability is attributed to the presence of several potential coordination sites within its structure, including the oxygen and nitrogen atoms of the semicarbazide (B1199961) moiety and the oxygen atoms of the nitro group. The electron-withdrawing nature of the 4-nitrophenyl group influences the electronic properties of the ligand, affecting its coordination behavior and the stability of the resulting metal complexes. nih.gov
The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.org this compound and similar semicarbazone ligands typically act as bidentate ligands. npaa.in This means they coordinate to the metal ion through two donor atoms. The most common coordination mode involves the carbonyl oxygen atom and the azomethine nitrogen atom of the semicarbazide chain. mdpi.com This forms a stable five-membered chelate ring with the metal ion.
In some instances, depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit different coordination behavior. For example, some studies on related semicarbazone ligands have shown the potential for tridentate coordination, where a third donor atom, such as the phenolic oxygen in pyridoxal-semicarbazone, participates in the binding. mdpi.com
The coordination geometry of the metal complexes formed with this compound can be significantly influenced by the protonation or deprotonation of the ligand. The semicarbazide moiety contains protons that can be lost upon complexation, leading to the formation of a more stable chelate.
The geometry of the resulting complex is also dependent on the coordination number of the central metal ion. For example, with a bidentate ligand like this compound, a metal ion with a coordination number of four can form either a tetrahedral or a square planar complex. A metal ion with a coordination number of six will typically form an octahedral complex, with the remaining coordination sites occupied by other ligands, such as water or solvent molecules. libretexts.org
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
A wide range of transition metal complexes of this compound and related ligands have been synthesized and studied. These include complexes with cobalt(II), nickel(II), copper(II), zinc(II), iron(III), manganese(II), cadmium(II), and uranyl(II). nih.govresearchgate.netnih.govnitk.ac.in
The general procedure for synthesis involves dissolving the ligand and the metal salt (e.g., chloride, sulfate (B86663), acetate) in a solvent like ethanol (B145695) or methanol. The mixture is then refluxed for a period of time, during which the complex precipitates out of the solution. nih.gov The solid complex is then filtered, washed, and dried.
The characterization of these complexes relies on several techniques:
Elemental Analysis: This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. npaa.in Shifts in the vibrational frequencies of the C=O and C=N groups in the ligand's spectrum upon complexation provide evidence of their involvement in bonding to the metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. npaa.in
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the geometry of the complex. The d-d transitions of the metal ions are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and helps in elucidating the geometry of the complex. npaa.inresearchgate.net
Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes. Low conductivity values suggest that the complexes are non-electrolytes. researchgate.net
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.net
Here is an interactive data table summarizing the typical coordination geometries and magnetic moments for some transition metal complexes of semicarbazone-type ligands:
| Metal Ion | Coordination Number | Typical Geometry | Magnetic Moment (B.M.) |
| Co(II) | 4 | Tetrahedral | 4.4 - 4.7 npaa.in |
| Co(II) | 6 | Octahedral | 4.54 - 5.12 npaa.in |
| Ni(II) | 4 | Square Planar | Diamagnetic |
| Ni(II) | 6 | Octahedral | 2.8 - 3.5 |
| Cu(II) | 4 | Square Planar | ~1.73 |
| Zn(II) | 4 | Tetrahedral | Diamagnetic |
| Mn(II) | 6 | Octahedral | ~5.9 |
While the majority of research has focused on transition metal complexes, this compound and its derivatives can also form complexes with other metal ions. For instance, studies have been conducted on the complexation of similar ligands with main group metals like tin(II). nih.gov The principles of synthesis and characterization remain largely the same as for the transition metal complexes. The coordination chemistry of these complexes is dictated by the size, charge, and electronic configuration of the central metal ion.
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic and magnetic properties of the metal complexes of this compound are key to understanding their structure and bonding.
Infrared Spectra: As mentioned earlier, the IR spectra of the complexes show characteristic shifts in the bands corresponding to the C=O and C=N stretching vibrations, confirming the coordination of these groups to the metal ion. For example, the C=O stretching vibration, which appears around 1680 cm⁻¹ in the free ligand, shifts to lower wavenumbers in the spectra of the complexes. mdpi.com Similarly, the C=N stretching vibration is also shifted upon complexation. mdpi.com The presence of new bands in the far-IR region is indicative of the formation of M-O and M-N bonds.
Electronic Spectra: The electronic spectra of the complexes provide valuable information about their geometry. For instance, Cu(II) complexes often exhibit a broad band in the visible region, which is characteristic of d-d transitions in a square planar or distorted octahedral environment. Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral), and their electronic spectra will reflect this. Octahedral Ni(II) complexes typically show three spin-allowed transitions. Co(II) complexes can be either tetrahedral or octahedral, and their electronic spectra are distinct for each geometry.
Magnetic Properties: The magnetic moments of the complexes, determined from magnetic susceptibility measurements, are crucial for assigning the geometry. For example, octahedral Co(II) complexes have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M. npaa.in Square planar Ni(II) complexes are diamagnetic, whereas octahedral Ni(II) complexes are paramagnetic with magnetic moments around 3.0 B.M. The magnetic moments of Cu(II) complexes are typically around 1.73 B.M., consistent with one unpaired electron. High-spin Mn(II) complexes exhibit magnetic moments close to the spin-only value of 5.92 B.M. researchgate.net
Stereochemistry and Geometrical Structures of Metal Complexes
The stereochemistry and geometry of metal complexes involving this compound are dictated by the coordination behavior of the ligand, the electronic configuration and coordination preferences of the central metal ion, and the presence of other supporting ligands or counter-ions in the coordination sphere. While specific single-crystal X-ray diffraction studies for complexes of this compound were not prevalent in the surveyed literature, the coordination behavior can be inferred from studies on closely related semicarbazide and nitro-substituted ligands.
Semicarbazide derivatives are known to act as versatile ligands, capable of forming stable complexes with a variety of transition metals. The potential donor sites in this compound are the carbonyl oxygen atom and the terminal hydrazinic nitrogen atom. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Furthermore, the semicarbazide backbone can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes.
Research on related ligands provides significant insight into the expected geometrical structures. For instance, studies on a semicarbazide Schiff base ligand, 1-(2-hydroxy-3-methoxybenzylidene)semicarbazide, have shown its ability to form complex tetranuclear heterometallic [Ni(II)₂Ln(III)₂] cubane (B1203433) structures. rsc.org In these assemblies, the ligand utilizes its coordination sites to bridge multiple metal ions, demonstrating the potential for semicarbazides to create intricate, high-nuclearity structures. rsc.org
The influence of the metal ion on the resulting geometry is a critical factor. Research on a related ligand containing the 4-nitrobenzoyl moiety, [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine, revealed distinct geometrical preferences depending on the metal. For this ligand, complexes with Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) were proposed to have a tetrahedral geometry. uobaghdad.edu.iqresearchgate.net In contrast, Cu(II) and Pd(II) complexes with the same ligand were found to adopt a square planar geometry. uobaghdad.edu.iqresearchgate.net This highlights how the d-orbital electron configuration of the metal ion (e.g., d⁸ for Pd(II) favoring square planar) plays a pivotal role in determining the final stereochemistry.
Furthermore, studies on other nitro-substituted ligands, such as 4-nitropyrazole-3-carboxylic acid, show the formation of binuclear complexes where the ligand acts as a bridge. nih.govresearchgate.net In these cases, the resulting coordination geometries were found to be distorted square-pyramidal for Cu(II) and octahedral for Co(II). nih.govresearchgate.net The pyrazole-derived ligand demonstrates both chelating and bridging coordination modes simultaneously, leading to the formation of nearly planar six-membered M₂N₄ metallocycles. nih.gov
Based on these related systems, this compound is expected to form complexes with a range of coordination numbers and geometries. Mononuclear complexes are likely to exhibit common geometries such as tetrahedral or square planar for four-coordinate metals and octahedral for six-coordinate metals. The potential for the ligand to act as a bridging unit also suggests the possibility of forming binuclear or polynuclear structures with more complex stereochemistry.
Table of Geometries for Complexes with Related Ligands
The following table summarizes the observed geometries for metal complexes formed with ligands structurally related to this compound, as discussed in the text.
| Metal Ion | Ligand | Observed Geometry |
| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [N-(4-Nitrobenzoylamino)-thioxomethyl] phenylalanine | Tetrahedral uobaghdad.edu.iqresearchgate.net |
| Cu(II), Pd(II) | [N-(4-Nitrobenzoylamino)-thioxomethyl] phenylalanine | Square Planar uobaghdad.edu.iqresearchgate.net |
| Cu(II) | 4-Nitropyrazole-3-carboxylic acid | Distorted Square-Pyramidal nih.govresearchgate.net |
| Co(II) | 4-Nitropyrazole-3-carboxylic acid | Octahedral nih.govresearchgate.net |
| Ni(II), Gd(III), Tb(III), Dy(III), Ho(III) | 1-(2-Hydroxy-3-methoxybenzylidene)semicarbazide | Hetero-cubane (part of a Ni₂Ln₂ core) rsc.org |
Chemical Reactivity and Mechanistic Investigations
General Reactivity Patterns of the 1-(4-Nitrobenzoyl)semicarbazide Scaffold
The this compound scaffold possesses several reactive sites, making it a versatile precursor in organic synthesis. The general reactivity is centered around the nucleophilicity of the hydrazine (B178648) and urea (B33335) nitrogen atoms, the electrophilicity of the carbonyl carbons, and the potential for the entire semicarbazide (B1199961) backbone to participate in cyclization reactions.
The presence of the 4-nitrobenzoyl group significantly influences the reactivity of the semicarbazide moiety. The strong electron-withdrawing nature of the nitro group, transmitted through the phenyl ring and the benzoyl carbonyl, decreases the electron density on the adjacent nitrogen atom (N1). This inductive and resonance effect reduces the nucleophilicity of the N1 nitrogen compared to a non-aroyl semicarbazide.
Key reactivity patterns include:
Condensation Reactions: The terminal primary amine (-NH2) of the semicarbazide can react with aldehydes and ketones to form the corresponding semicarbazones. This is a classical reaction for the characterization of carbonyl compounds.
Acylation: The nitrogen atoms can undergo acylation, although the reduced nucleophilicity due to the 4-nitrobenzoyl group may require more forcing reaction conditions.
Cyclization Reactions: The scaffold is a prime candidate for intramolecular cyclization to form various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions are often promoted by dehydrating agents, oxidizing agents, or acidic/basic conditions.
Oxidation: The hydrazine moiety can be susceptible to oxidation, which can initiate cyclization or lead to other transformation products.
The reactivity is a delicate balance between the inherent properties of the semicarbazide unit and the powerful electronic influence of the 4-nitrobenzoyl group.
Mechanistic Studies of Specific Transformation Reactions
The transformations of this compound have been the subject of mechanistic investigations, particularly its conversion into valuable heterocyclic structures.
Cyclization Reactions for Heterocyclic Ring Formation
The formation of 1,3,4-oxadiazoles and 1,2,4-triazoles from this compound and its derivatives is a prominent feature of its chemical reactivity.
1,3,4-Oxadiazole (B1194373) Formation:
The cyclization of 1-acylsemicarbazides to 2-amino-1,3,4-oxadiazoles is a well-established synthetic route. This transformation typically involves an oxidative cyclization step. For instance, the reaction of semicarbazones (formed from the condensation of an aldehyde with a semicarbazide) with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) can lead to 2-imino-1,3,4-oxadiazolines, which can then be converted to the corresponding oxadiazole derivatives. asianpubs.orgresearchgate.net
A plausible mechanism for the direct cyclization of this compound to form a 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the following steps:
Enolization/Tautomerization: The semicarbazide can tautomerize to its imidic acid form.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the benzoyl group.
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable aromatic 1,3,4-oxadiazole ring.
This process is often facilitated by dehydrating agents or can be achieved through oxidative methods where an intermediate is generated that is more susceptible to cyclization. rsc.org
| Reagent/Condition | Product Type | Reference |
| Dehydrating agents (e.g., POCl₃, H₂SO₄) | 1,3,4-Oxadiazoles | |
| Oxidizing agents (e.g., I₂, CAN, Br₂) | 1,3,4-Oxadiazoles | asianpubs.orgresearchgate.netjournalagent.com |
1,2,4-Triazole (B32235) Formation:
The synthesis of 1,2,4-triazole derivatives can also be achieved from the this compound scaffold. The cyclization to a triazole often involves reaction with a source of nitrogen and subsequent ring closure. More commonly, the corresponding thiosemicarbazide (B42300) is used as a precursor for triazole-thiones, which can then be further manipulated. However, direct conversion of the semicarbazide is also possible under certain conditions, for example, by heating in a basic medium, which facilitates the intramolecular cyclization with the elimination of water.
Influence of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the this compound scaffold is profoundly influenced by electronic and steric effects.
Electronic Effects:
The 4-nitro group on the benzoyl moiety plays a crucial role in the reactivity of the molecule. As a potent electron-withdrawing group, it exerts a strong -M (mesomeric) and -I (inductive) effect. This has several consequences:
Decreased Nucleophilicity: The electron density on the N1 nitrogen atom is significantly reduced, making it less nucleophilic. This can affect the rate of reactions involving nucleophilic attack by this nitrogen, such as certain cyclization pathways.
Increased Acidity: The protons on the nitrogen atoms, particularly the N1-H, are more acidic compared to an unsubstituted benzoylsemicarbazide. This can facilitate deprotonation under basic conditions, which may be a key step in certain reaction mechanisms.
Enhanced Electrophilicity: The carbonyl carbon of the benzoyl group becomes more electrophilic, making it more susceptible to nucleophilic attack. This is particularly relevant in cyclization reactions where one of the other nitrogen atoms of the semicarbazide chain acts as the nucleophile.
Steric Effects:
While the this compound molecule is relatively planar, steric hindrance can become a factor in its reactions, especially when reacting with bulky reagents or when considering the transition states of intramolecular cyclizations. For larger substituents on either the benzoyl ring or the semicarbazide backbone, the approach of reagents or the ability of the molecule to adopt the necessary conformation for cyclization could be impeded. However, for the parent compound, electronic effects are generally considered to be the dominant factor governing its reactivity.
| Substituent Effect | Impact on Reactivity |
| 4-Nitro Group (Electron-withdrawing) | Decreases nucleophilicity of N1. Increases acidity of N-H protons. Increases electrophilicity of the benzoyl carbonyl carbon. |
| Steric Hindrance (from bulky substituents) | Can hinder the approach of reagents. May affect the feasibility of certain cyclization transition states. |
Exploration of Advanced Chemical Applications Mechanistic and Foundational Focus
Utilization as Building Blocks in Complex Organic Synthesis
1-(4-Nitrobenzoyl)semicarbazide is a valuable scaffold in organic synthesis due to its multiple reactive sites: the acylhydrazide core, the terminal primary amine, and the electron-withdrawing nitro group on the aromatic ring. These features allow it to serve as a precursor for a diverse range of more complex molecules.
Precursors for Advanced Heterocyclic Compounds (e.g., Oxadiazoles, Thiadiazoles, Triazoles)
The semicarbazide (B1199961) moiety is a classic precursor for the synthesis of five-membered aromatic heterocycles, which are significant pharmacophores in medicinal chemistry.
1,3,4-Oxadiazoles: The this compound structure contains a pre-formed N-N-C=O fragment, making it an ideal starting point for 1,3,4-oxadiazole (B1194373) synthesis. The most common method involves the cyclodehydration of the acylsemicarbazide structure. This can be achieved using various dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or concentrated sulfuric acid. wisdomlib.orgnih.gov The reaction forces the elimination of a water molecule, leading to the formation of the stable oxadiazole ring. For instance, direct cyclization can yield 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole. Alternatively, the terminal amine can first be acylated, forming a 1,2-diacylhydrazine intermediate, which is then cyclized. rsc.orgjchemrev.com
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles requires the sulfur analogue, 1-(4-nitrobenzoyl)thiosemicarbazide. This related compound serves as a key starting material. nih.gov The general synthesis involves reacting the thiosemicarbazide (B42300) with acids, which induces cyclization. sbq.org.brencyclopedia.pub A widely used and efficient method is the reaction of the thiosemicarbazide with an acid in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. sbq.org.br Another pathway involves reacting the corresponding thiosemicarbazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized. nih.govsbq.org.br These reactions lead to the formation of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives.
1,2,4-Triazoles: Semicarbazide derivatives are also foundational in the synthesis of 1,2,4-triazoles. nih.gov One common route involves the reaction of a semicarbazide with a reagent that can provide the missing carbon atom of the triazole ring, such as formamide (B127407) under microwave irradiation. organic-chemistry.org Another approach involves reacting the semicarbazide with isothiocyanates to form a thiourea (B124793) derivative, which can then be cyclized to a triazole. The this compound can be adapted to these synthetic strategies to produce substituted 1,2,4-triazoles carrying the 4-nitrophenyl group.
The following table summarizes the general synthetic approaches for these heterocycles starting from a semicarbazide backbone.
| Heterocycle | Required Precursor | Common Reagents/Conditions | Resulting Structure from this compound |
| 1,3,4-Oxadiazole | Acyl Semicarbazide | POCl₃, H₂SO₄, Polyphosphoric Acid (cyclodehydration) wisdomlib.orgnih.gov | 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole |
| 1,3,4-Thiadiazole | Acyl Thiosemicarbazide | Acid, POCl₃ (cyclization); CS₂/base (via dithiocarbazate) nih.govsbq.org.br | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole |
| 1,2,4-Triazole (B32235) | Semicarbazide | Formamide/Microwave; Isothiocyanates followed by cyclization nih.govorganic-chemistry.org | Substituted 1,2,4-triazoles |
Role in Schiff Base Chemistry and Related Condensation Products
The terminal primary amino group (-NH₂) of this compound is nucleophilic and readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reaction forms a class of compounds known as semicarbazones, which are a subset of Schiff bases characterized by the C=N-NH-C=O backbone. ijtsrd.comnih.gov
The synthesis is typically straightforward, often achieved by refluxing the semicarbazide and the carbonyl compound in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid. ijtsrd.comijmcmed.org The presence of the electron-withdrawing 4-nitrophenyl group can influence the reactivity of the molecule and the properties of the resulting Schiff base. A wide variety of aldehydes and ketones can be used, leading to a large library of potential derivatives. researchgate.net
The resulting Schiff bases, such as 1-(4-nitrobenzoyl)-4-(arylmethylene)semicarbazides, are themselves valuable intermediates. The newly formed imine (-C=N-) bond can be involved in further reactions, and the entire molecule can act as a ligand for metal complexes. nih.govcapes.gov.br
The table below provides examples of aldehydes that can be condensed with this compound.
| Aldehyde/Ketone Reactant | Resulting Schiff Base (Semicarbazone) Structure |
| Benzaldehyde (B42025) | 1-(4-Nitrobenzoyl)-4-(phenylmethylene)semicarbazide |
| 4-Chlorobenzaldehyde | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzylidene)semicarbazide |
| 2-Hydroxy-1-naphthaldehyde | 1-(4-Nitrobenzoyl)-4-(2-hydroxynaphthalen-1-ylmethylene)semicarbazide |
| Acetophenone | 1-(4-Nitrobenzoyl)-4-(1-phenylethylidene)semicarbazide |
Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound are in fine chemical synthesis, its structural motifs suggest potential for use in materials science.
Development of New Polymers, Resins, or Composites
The direct incorporation of this compound into the main chain of common polymers is not widely documented. However, its bifunctional nature—possessing reactive amine and amide groups—presents possibilities for its use as a monomer or a cross-linking agent in the synthesis of specialized polymers. For example, it could potentially react with diisocyanates or diacyl chlorides to form polyureas or polyamides.
A more explored route for related compounds is the formation of coordination polymers. Schiff bases derived from semicarbazides are excellent ligands for transition metals. The condensation of this compound with dialdehydes could produce tetradentate Schiff base ligands. These ligands can then coordinate with metal ions like Ni(II) or Cu(II) to form polymeric metal complexes, where the metal ions act as linking nodes. capes.gov.br Such materials could have interesting magnetic, optical, or catalytic properties.
Chemo-sensing and Ion Recognition Abilities
Derivatives of this compound, particularly its Schiff bases, have demonstrated potential as chemosensors for detecting specific ions. The mechanism often relies on the modulation of the molecule's photophysical properties, such as fluorescence, upon binding to a target analyte.
For instance, Schiff bases synthesized from components similar to this compound have been shown to act as fluorescent sensors. nih.gov A Schiff base derived from 4-nitrobenzaldehyde (B150856) and other aromatic amines exhibited fluorescence quenching specifically in the presence of certain metal ions like Cr¹⁺ and Cu²⁺. nih.gov This selectivity arises from the specific coordination environment created by the ligand and the electronic perturbations caused by the binding of the metal ion. The combination of a conjugated system, an electron-withdrawing nitro group, and heteroatoms (N, O) makes these molecules sensitive to their electronic environment, which is altered upon ion binding. This principle suggests that Schiff bases of this compound could be designed as selective and sensitive colorimetric or fluorometric sensors for various metal cations or anions.
Mechanistic Investigations of Molecular Interactions
Understanding the chemical behavior of this compound and its derivatives relies on detailed mechanistic and structural studies. Modern computational and analytical techniques provide deep insights into their molecular interactions.
Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms involving related structures. For example, DFT studies on the formation of a Schiff base detailed the energetics of the reaction pathway, including the activation energy required for the elimination of water molecules to form the final product. nih.gov Such studies also allow for the analysis of the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is crucial for understanding the molecule's reactivity, stability, and optical properties. researchgate.netnih.gov The molecular electrostatic potential can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. nih.gov
Elucidation of Binding Modes with Molecular Targets (e.g., Topoisomerase IIα)
Human topoisomerase IIα (Topo IIα) is a critical enzyme in cellular processes like DNA replication and transcription, making it a validated target for therapeutic agents. nih.gov Inhibitors of this enzyme are broadly classified as poisons or catalytic inhibitors. Topo II poisons act by trapping the covalent Topo II-DNA cleavage complex, which leads to the accumulation of double-strand breaks in DNA and subsequent cell death. nih.gov
While direct studies on the binding mode of this compound with Topoisomerase IIα are not extensively detailed in the available literature, the binding mechanisms of structurally related molecules can provide significant insights. For instance, novel bacterial topoisomerase inhibitors (NBTIs) that bear an amide linkage have been shown to target human Topoisomerase IIα, inducing both single- and double-strand DNA breaks. nih.gov This suggests that the amide group within the this compound structure could be a key pharmacophoric element for interacting with the enzyme.
Modeling studies of other Topo II poisons reveal that their binding occurs at the DNA-protein interface. nih.gov The interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with both the amino acid residues of the enzyme and the DNA bases at the cleavage site. The nitrobenzoyl group of this compound, with its aromatic ring and electron-withdrawing nitro group, could potentially engage in π-stacking interactions with DNA bases and form hydrogen bonds with residues in the binding pocket of Topo IIα. The semicarbazide moiety can act as a hydrogen bond donor and acceptor, further anchoring the molecule within the active site. These interactions would stabilize the cleavage complex, characteristic of a Topo II poison mechanism. nih.gov
Enzyme Inhibition Mechanisms (e.g., Tyrosinase)
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis and the enzymatic browning of foods. nih.govbrieflands.com Its inhibitors are of great interest for cosmetics and food preservation. nih.govnih.gov The active site of tyrosinase contains a dicopper center, which is the primary target for many inhibitors. nih.gov
The inhibition of tyrosinase can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. nih.govnih.gov
Competitive inhibitors typically resemble the substrate and bind to the active site, preventing the substrate from binding. nih.gov
Non-competitive inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Semicarbazides, being structurally related to thiosemicarbazones, are expected to be effective tyrosinase inhibitors. Thiosemicarbazones often act as mixed or non-competitive inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetic studies on various benzaldehyde derivatives show they can act as competitive inhibitors of tyrosinase. brieflands.comresearchgate.net
Table 1: Potential Tyrosinase Inhibition Mechanisms for this compound
| Inhibition Type | Binding Site | Effect on Enzyme | Potential Interaction Moiety |
| Competitive | Active Site (Substrate binding site) | Prevents substrate binding | Benzoyl group mimicking substrate |
| Non-competitive | Allosteric Site (away from active site) | Changes enzyme conformation, reducing efficiency | Semicarbazide or Nitro group |
| Mixed-Type | Both Free Enzyme and Enzyme-Substrate Complex | Affects both substrate binding and catalysis | Combination of moieties |
| Copper Chelation | Catalytic Copper Ions | Inactivates the enzyme's catalytic center | Semicarbazide moiety |
Molecular Docking and Simulation Studies for Interaction Profiling
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its molecular target. nih.govnih.gov These methods provide detailed insights into binding modes, affinities, and the stability of the resulting complex. nih.govpensoft.net
The process of molecular docking involves several steps:
Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (e.g., Topoisomerase IIα or Tyrosinase) and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov
Defining the Binding Site: A grid box is defined around the known or predicted active site of the enzyme. nih.gov
Docking Simulation: A docking algorithm, such as AutoDock Vina or LibDock, systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity. nih.govpensoft.net
The results of a docking study reveal the most probable binding pose of the ligand and identify key intermolecular interactions. nih.gov These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the semicarbazide) and acceptors (like the carbonyl oxygen or nitro group) on the ligand and amino acid residues in the protein.
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the phenyl ring) and hydrophobic residues in the binding pocket.
Electrostatic Interactions: Involve charged or polar groups.
π-Stacking: Interactions between aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Histidine. pensoft.net
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of atoms, MD can validate the docking pose and provide a more dynamic picture of the binding interactions. The root-mean-square deviation (RMSD) of the complex is often analyzed to confirm its stability. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
| HIS244 | Hydrogen Bond | 2.1 | Semicarbazide N-H |
| VAL283 | Hydrophobic | 3.8 | Phenyl Ring |
| PHE264 | π-π Stacking | 4.0 | Phenyl Ring |
| ASN260 | Hydrogen Bond | 2.9 | Nitro Group Oxygen |
| SER282 | Hydrogen Bond | 3.1 | Carbonyl Oxygen |
This table is for illustrative purposes, based on interactions observed for similar compounds with targets like tyrosinase. pensoft.net
Future Research Directions and Unexplored Avenues for 1 4 Nitrobenzoyl Semicarbazide Research
The foundational research into 1-(4-nitrobenzoyl)semicarbazide has established it as a compound of interest, primarily due to its versatile chemical structure featuring a nitrobenzoyl group and a semicarbazide (B1199961) moiety. This unique combination offers multiple sites for hydrogen bonding, coordination, and other chemical modifications. nih.gov While initial studies have provided a glimpse into its potential, the future of research on this compound lies in a more systematic and sophisticated exploration of its properties and applications. The following sections outline key areas where future research efforts could yield significant scientific advancements.
Q & A
Basic: What are the recommended methods for synthesizing 1-(4-nitrobenzoyl)semicarbazide?
Methodological Answer:
this compound can be synthesized via condensation reactions between 4-nitrobenzoyl chloride and semicarbazide in ethanol under reflux. Key steps include:
- Reagent Ratios: Use a 1:1 molar ratio of 4-nitrobenzoyl chloride to semicarbazide.
- Reaction Conditions: Reflux in ethanol for 4–6 hours at 70–80°C, followed by neutralization with sodium bicarbonate to isolate the product .
- Purification: Recrystallize from ethanol or acetonitrile to achieve >95% purity. Confirm purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Basic: How can structural characterization of this compound be performed?
Methodological Answer:
Combined experimental and computational approaches are critical:
- FT-IR/Raman Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- X-ray Diffraction (XRD): Determine crystal structure parameters (e.g., bond lengths, torsion angles). For example, the nitro group typically exhibits a dihedral angle of ~15° with the benzene ring .
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to correlate experimental vibrational spectra with theoretical predictions .
Advanced: What kinetic mechanisms govern the hydrolysis of semicarbazide derivatives, and how do isotopic effects inform these pathways?
Methodological Answer:
Hydrolysis mechanisms can be dissected using kinetic isotope effects (KIEs) and pH-rate profiling:
- Leaving Group Analysis: For urease-catalyzed hydrolysis, measure ¹⁵N-KIEs (e.g., ¹⁵kobs = 1.0045 for –NHNH₂ vs. 1.0010 for –NH₂) to identify rate-limiting steps .
- Carbonyl-C KIE: A ¹³kobs of 1.0357 suggests nucleophilic attack at the carbonyl carbon dominates .
- pH Dependence: Log(V/K) profiles (pH 4.5–9.0) reveal pKa values (e.g., pK1 = 4.1, pK2 = 8.5) for catalytic residues, similar to urea hydrolysis .
Advanced: How do computational methods like molecular docking predict the biological activity of this compound derivatives?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) guide structure-activity relationships (SAR):
- Target Selection: Focus on enzymes like MAO-B or AChE due to semicarbazide’s affinity for metal ions and hydrogen bonding .
- Binding Interactions: Substituents on the benzoyl group influence binding energy. For example, bromine at the para position enhances MAO-B inhibition (IC50 = 0.212 µM) via hydrophobic interactions .
- Validation: Compare docking scores with experimental IC50 values to refine predictive models .
Basic: What analytical techniques are suitable for detecting trace this compound in complex matrices?
Methodological Answer:
High-performance liquid chromatography (HPLC) with derivatization is optimal:
- Derivatization: React with 4-nitrobenzoyl chloride at neutral pH (room temperature, 1 minute) to form a UV-active product (λmax = 261 nm) .
- Separation: Use a C18 column with acetonitrile/water (30:70) mobile phase. Achieve LOD = 1.8 µg/L .
- Validation: Spike-and-recovery tests in food matrices (e.g., flour) yield recoveries of 76.6–119% with RSD <9.1% .
Advanced: How do environmental factors (e.g., pH) influence unintended semicarbazide formation in food systems?
Methodological Answer:
Controlled studies on pH-dependent semicarbazide generation:
- pH Range: Formation occurs at pH 9–13 in poultry processing (e.g., peracetic acid treatment) but not at pH 4–8 .
- Mitigation Strategies: Optimize antimicrobial treatments (e.g., reduce alkaline conditions) to minimize semicarbazide by 70–90% .
- Analytical Monitoring: Build a data library correlating processing parameters (pH, temperature) with semicarbazide levels via GC-MS or LC-MS .
Advanced: What contradictions exist between computational and experimental data on semicarbazide derivatives’ vibrational spectra?
Methodological Answer:
Discrepancies arise from anharmonicity and solvent effects:
- FT-IR vs. DFT: Experimental C=O stretches often redshift by 10–20 cm⁻¹ compared to gas-phase DFT predictions. Include solvent models (e.g., PCM) to improve accuracy .
- Crystal Packing Effects: XRD data may show altered torsion angles versus isolated-molecule DFT geometries. Use periodic boundary conditions in simulations .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of nitrobenzoyl chloride vapors .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced: How can semicarbazide-functionalized materials be applied in biosensing or microarrays?
Methodological Answer:
- Surface Functionalization: Immobilize glyoxylyl peptides/oligonucleotides on semicarbazide glass slides via α-oxo semicarbazone ligation .
- Detection Sensitivity: Achieve 10-fold higher fluorescence signals vs. aldehyde-amine chemistry in hybridization assays .
- Stability: Semicarbazide-modified test papers resist oxidation and light degradation for >6 months .
Advanced: What role do carboxylate modifications play in semicarbazide’s interaction with Ca²⁺ ions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
